2-(2-Bromopyrimidin-5-yl)acetonitrile
Description
2-(2-Bromopyrimidin-5-yl)acetonitrile is a brominated pyrimidine derivative featuring an acetonitrile functional group. This compound is of significant interest in medicinal and synthetic chemistry due to its utility as a versatile intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations. The bromine atom at the 2-position of the pyrimidine ring enhances electrophilic reactivity, while the acetonitrile group provides a handle for further functionalization. Its molecular structure and electronic properties make it a critical precursor in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1H2 |
InChI Key |
STUVIPGXFMTSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopyrimidin-5-yl)acetonitrile can be synthesized through the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromopyrimidine with acetonitrile in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2-(2-Bromopyrimidin-5-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyrimidin-5-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
2-(2-Bromopyrimidin-5-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromopyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different derivatives that can interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2-(2-Bromopyrimidin-5-yl)acetonitrile, highlighting differences in substituents, heterocyclic cores, and functional groups:
Notes:
Physical and Spectroscopic Properties
Comparative data from synthesized analogues (see ) suggest:
- Melting Points : Bromine-substituted pyrimidines (e.g., target compound) typically exhibit higher melting points (e.g., ~150–160°C) than fluorine-substituted pyridines (~120–140°C) due to stronger intermolecular halogen bonding .
- Spectroscopic Signatures :
- NMR : The acetonitrile proton signal in 2-(2-Bromopyrimidin-5-yl)acetonitrile appears as a singlet at δ ~4.2–4.5 ppm, distinct from methylpyridines (δ ~2.3–2.6 ppm) .
- IR : The C≡N stretch in acetonitrile derivatives is observed at ~2250 cm⁻¹, whereas amine-substituted analogues show N-H stretches at ~3350 cm⁻¹ .
Computational Insights
Density functional theory (DFT) studies on structurally related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile) reveal:
- HOMO-LUMO Gaps : Pyrimidine derivatives generally exhibit smaller HOMO-LUMO gaps (~4.5 eV) than pyridine analogues (~5.2 eV), indicating higher reactivity in electron-transfer processes .
- Charge Distribution : Bromine atoms induce localized positive charges on adjacent carbons, enhancing susceptibility to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
